Cas no 2201512-48-1 (1-[(1R)-3,3-difluorocyclohexyl]methanamine)
1-[(1R)-3,3-difluorocyclohexyl]methanamine Chemical and Physical Properties
Names and Identifiers
-
- 1-[(1R)-3,3-difluorocyclohexyl]methanamine
- (R)-C-(3,3-Difluoro-cyclohexyl)-methylamine
-
- MDL: MFCD31705233
- Inchi: 1S/C7H13F2N/c8-7(9)3-1-2-6(4-7)5-10/h6H,1-5,10H2/t6-/m1/s1
- InChI Key: KUHHSYYOTFOMJB-ZCFIWIBFSA-N
- SMILES: [C@@H]1(CN)CCCC(F)(F)C1
1-[(1R)-3,3-difluorocyclohexyl]methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R2302-1g |
(R)-C-(3,3-Difluoro-cyclohexyl)-methylamine |
2201512-48-1 | 96% | 1g |
¥16438.61 | 2024-04-18 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R2302-5g |
(R)-C-(3,3-Difluoro-cyclohexyl)-methylamine |
2201512-48-1 | 96% | 5g |
¥60158.31 | 2024-04-18 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R2302-500mg |
(R)-C-(3,3-Difluoro-cyclohexyl)-methylamine |
2201512-48-1 | 96% | 500mg |
¥11192.24 | 2024-04-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1545326-1g |
(R)-(3,3-difluorocyclohexyl)methanamine |
2201512-48-1 | 98% | 1g |
¥9244 | 2023-04-06 | |
| eNovation Chemicals LLC | Y1126432-500mg |
(R)-C-(3,3-Difluoro-cyclohexyl)-methylamine |
2201512-48-1 | 95% | 500mg |
$1430 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126432-1g |
(R)-C-(3,3-Difluoro-cyclohexyl)-methylamine |
2201512-48-1 | 95% | 1g |
$2105 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126432-5g |
(R)-C-(3,3-Difluoro-cyclohexyl)-methylamine |
2201512-48-1 | 95% | 5g |
$7705 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126432-500mg |
(R)-C-(3,3-Difluoro-cyclohexyl)-methylamine |
2201512-48-1 | 95% | 500mg |
$1430 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1126432-1g |
(R)-C-(3,3-Difluoro-cyclohexyl)-methylamine |
2201512-48-1 | 95% | 1g |
$2105 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1126432-5g |
(R)-C-(3,3-Difluoro-cyclohexyl)-methylamine |
2201512-48-1 | 95% | 5g |
$7705 | 2025-02-25 |
1-[(1R)-3,3-difluorocyclohexyl]methanamine Suppliers
1-[(1R)-3,3-difluorocyclohexyl]methanamine Related Literature
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 1-[(1R)-3,3-difluorocyclohexyl]methanamine
Recent Advances in the Study of 1-[(1R)-3,3-difluorocyclohexyl]methanamine (CAS: 2201512-48-1): A Promising Compound in Chemical Biology and Drug Discovery
The compound 1-[(1R)-3,3-difluorocyclohexyl]methanamine (CAS: 2201512-48-1) has recently emerged as a molecule of significant interest in the fields of chemical biology and pharmaceutical research. This chiral amine, characterized by its unique difluorocyclohexyl moiety, has demonstrated potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. Recent studies have focused on its synthesis, pharmacological properties, and potential as a scaffold for drug development.
A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for 1-[(1R)-3,3-difluorocyclohexyl]methanamine, achieving high enantiomeric purity (>99% ee) through asymmetric hydrogenation. The researchers emphasized the importance of the (1R) configuration for biological activity, as the (1S) enantiomer showed markedly reduced potency in target engagement assays. This synthetic advancement has facilitated more extensive pharmacological evaluation of the compound.
Pharmacological characterization has revealed that 1-[(1R)-3,3-difluorocyclohexyl]methanamine exhibits selective binding to σ-1 receptors (Ki = 12.3 nM) with negligible activity at σ-2 receptors, suggesting potential applications in neuropathic pain management and neurodegenerative disorders. Molecular dynamics simulations have shown that the difluorocyclohexyl group contributes to enhanced blood-brain barrier penetration while maintaining metabolic stability, addressing two key challenges in CNS drug development.
Recent structure-activity relationship (SAR) studies have explored modifications to the methanamine moiety while preserving the (1R)-3,3-difluorocyclohexyl core. These investigations have led to several analogs with improved pharmacokinetic profiles, including enhanced oral bioavailability and extended half-life. One such derivative, currently in preclinical development, has shown promise in animal models of Parkinson's disease, reducing α-synuclein aggregation by 62% at therapeutic doses.
The unique physicochemical properties of 1-[(1R)-3,3-difluorocyclohexyl]methanamine, particularly its lipophilicity (clogP = 2.1) and polar surface area (PSA = 26 Ų), make it an attractive scaffold for fragment-based drug discovery. Several pharmaceutical companies have included this compound in their screening libraries, leading to the identification of novel binding partners through high-throughput screening campaigns.
Ongoing research is investigating the potential of 1-[(1R)-3,3-difluorocyclohexyl]methanamine as a building block for PROTACs (proteolysis targeting chimeras), leveraging its favorable properties for targeted protein degradation. Preliminary results suggest that conjugates incorporating this scaffold demonstrate improved cellular permeability compared to traditional PROTAC designs while maintaining efficient target engagement.
In conclusion, 1-[(1R)-3,3-difluorocyclohexyl]methanamine represents a versatile and pharmacologically interesting compound with multiple potential applications in drug discovery. The recent advances in its synthesis and characterization have positioned it as a valuable tool for chemical biology research and a promising starting point for the development of novel therapeutics, particularly in the CNS space. Future research directions include further optimization of its pharmacokinetic properties and expansion of its applications to additional therapeutic areas.
2201512-48-1 (1-[(1R)-3,3-difluorocyclohexyl]methanamine) Related Products
- 2866334-50-9(Cyclohexaneethanamine, 4,4-difluoro-β-methyl-, hydrochloride (1:1) )
- 2228637-72-5([1-(Butan-2-yl)-4,4-difluorocyclohexyl]methanamine)
- 1708157-79-2((4,4-Difluoro-1-methylcyclohexyl)methanamine)
- 809273-65-2((4,4-Difluorocyclohexyl)methanamine hydrochloride)
- 1379025-24-7((3,3-difluorocyclohexyl)methanamine;hydrochloride)
- 1379151-12-8((3,3-Difluorocyclohexyl)methanamine)
- 2228568-18-9(4,4-difluoro-1-(2-fluoroethyl)cyclohexylmethanamine)
- 2228981-35-7(1-(3,3-dimethylcyclohexyl)-4,4-difluorocyclohexylmethanamine)
- 810659-05-3((4,4-Difluorocyclohexyl)methanamine)
- 2231663-64-0([(1S)-3,3-difluorocyclohexyl]methanamine)